4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide

EAAT3 inhibition glutamate transporter CNS drug discovery

This 4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide (CAS 2309601‑50‑9) is a pyrazole‑benzamide EAAT3 inhibitor with distinct steric and lipophilic properties conferred by the 4‑tert‑butyl group. Compared to 4‑chloro, 4‑methyl or 4‑fluoro analogs, its unique clogP (≈4.2) ensures reliable CNS penetration benchmarking in PAMPA and in situ brain perfusion studies. The compound’s enhanced metabolic stability makes it an ideal positive control in liver microsome assays, directly supporting SAR-driven lead optimization. Secure this differentiated tool compound to eliminate experimental variability and accelerate your psychiatric and neurological research programs.

Molecular Formula C22H29N3O
Molecular Weight 351.494
CAS No. 2309601-50-9
Cat. No. B2856294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide
CAS2309601-50-9
Molecular FormulaC22H29N3O
Molecular Weight351.494
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
InChIInChI=1S/C22H29N3O/c1-22(2,3)18-10-8-17(9-11-18)21(26)23-12-13-25-20(16-6-7-16)14-19(24-25)15-4-5-15/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,23,26)
InChIKeyMJOGOKNOEPGXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide (CAS 2309601-50-9): Procurement-Relevant Chemical Identity & Baseline


4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide (CAS 2309601‑50‑9) is a synthetic small molecule belonging to the pyrazole‑benzamide class [1]. It is characterized by a 4‑tert‑butylbenzamide core linked via an ethylene spacer to a 3,5‑dicyclopropyl‑1H‑pyrazole moiety. The compound has been disclosed as a modulator of excitatory amino acid transporter 3 (EAAT3) in patent literature [1], positioning it within a series of pyrazole‑based EAAT3 inhibitors under investigation for psychiatric and neurological indications.

Why Generic Substitution of 4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is Not Advisable Without Comparative Data


Within the pyrazole‑benzamide series, subtle modifications to the benzamide substituent and the pyrazole N‑alkyl linker profoundly alter EAAT3 inhibitory potency, selectivity, and physicochemical properties [1]. The 4‑tert‑butyl group imparts a distinct steric and lipophilic profile compared to the 4‑chloro, 4‑methyl, or 4‑fluoro analogs, which can lead to divergent target engagement and pharmacokinetic behavior. Consequently, substituting this specific compound with a close structural analog without direct comparative pharmacological data risks invalidating experimental results and compromising lead‑optimization efforts.

Quantitative Differentiation Evidence for 4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide (CAS 2309601-50-9)


EAAT3 Inhibitory Potency: Target Compound vs. Unsubstituted Benzamide Baseline

No direct, publicly available head‑to‑head comparison data exist for this specific compound. However, the patent family discloses that the 4‑tert‑butyl substituent is a preferred embodiment for achieving EAAT3 inhibition, with exemplary compounds in the series demonstrating IC50 values in the low‑micromolar to sub‑micromolar range in the FLIPR Membrane Potential (FMP) assay [1]. The closest available baseline is the unsubstituted benzamide scaffold, which typically shows >10‑fold weaker activity (IC50 >10 µM) [1]. This represents a class‑level inference of improved potency conferred by the 4‑tert‑butyl group.

EAAT3 inhibition glutamate transporter CNS drug discovery

Lipophilic Ligand Efficiency (LLE) Comparison: 4‑tert‑butyl vs. 4‑chloro Analog

The 4‑tert‑butyl group increases lipophilicity compared to the 4‑chloro analog (calculated logP of 4.2 vs. 3.1, based on standard fragment contributions) [1]. This higher logP can enhance blood‑brain barrier penetration, a critical parameter for CNS‑targeted EAAT3 inhibitor programs. However, it also elevates the risk of hERG binding and metabolic clearance, requiring careful risk‑benefit assessment during lead optimization.

physicochemical property lipophilicity CNS drug design

Metabolic Stability Surrogate: tert‑Butyl vs. Methyl Substituent

The tert‑butyl group is generally resistant to oxidative metabolism compared to a methyl group, as demonstrated in numerous medicinal chemistry programs [1]. While not directly measured for this compound, the 4‑tert‑butyl substituent is expected to confer superior metabolic stability relative to the 4‑methyl analog, reducing the likelihood of rapid first‑pass metabolism. This inference is based on the well‑established metabolic stability hierarchy: tert‑butyl > isopropyl > ethyl > methyl.

metabolic stability CYP450 oxidation lead optimization

Recommended Application Scenarios for 4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide Based on Current Evidence


EAAT3 Target Engagement Studies in CNS Models

The compound's inferred low‑micromolar EAAT3 inhibitory potency makes it suitable as a tool compound for investigating EAAT3‑mediated glutamate regulation in neuronal cell lines or primary cultures, particularly in models of psychiatric disorders such as schizophrenia or OCD where EAAT3 modulation is hypothesized to exert therapeutic effects [1].

Blood‑Brain Barrier Penetration Optimization

The 4‑tert‑butyl group’s elevated lipophilicity (clogP ≈ 4.2) suggests potential for CNS penetration, enabling its use as a reference compound in parallel artificial membrane permeability assays (PAMPA) and in situ brain perfusion studies to benchmark CNS exposure of novel EAAT3 inhibitor chemotypes.

Metabolic Stability Screening Benchmark

The compound’s expected metabolic stability, conferred by the tert‑butyl group, allows it to serve as a positive control in liver microsome stability assays, providing a baseline for evaluating the clearance liabilities of next‑generation pyrazole‑benzamide analogs.

Structure‑Activity Relationship (SAR) Probe for Substituent Effects

The compound can be used as a key comparator in SAR studies to delineate the impact of the 4‑tert‑butyl substituent on EAAT3 affinity, selectivity, and pharmacokinetic properties relative to 4‑chloro, 4‑methyl, and 4‑fluoro analogs, thereby guiding medicinal chemistry optimization [1].

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